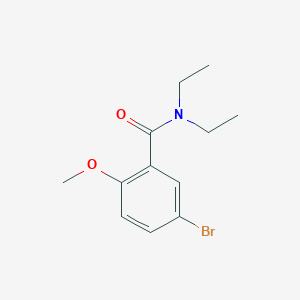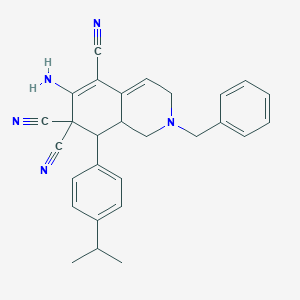![molecular formula C14H13N3 B250617 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile (DDNP) is a yellow crystalline compound that belongs to the family of malononitrile derivatives. DDNP is a highly explosive compound and has been used as a marker for explosive detection. However, DDNP has also been studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile binds to beta-amyloid plaques in the brain and emits a fluorescent signal upon binding. This allows researchers to visualize and quantify the amount of beta-amyloid plaques in the brain. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has also been shown to have a high affinity for other protein aggregates, such as tau protein, which is associated with other neurodegenerative diseases.
Biochemical and Physiological Effects
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been shown to have low toxicity and does not have any significant biochemical or physiological effects on the body. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
実験室実験の利点と制限
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has several advantages for use in laboratory experiments. It is a highly sensitive marker for protein aggregates, which allows for the detection and quantification of these aggregates in the brain. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is also relatively easy to synthesize and has low toxicity. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
将来の方向性
There are several future directions for the use of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile in scientific research. One potential application is the development of new diagnostic tools for neurodegenerative diseases such as Alzheimer's disease. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile could also be used to study the formation and progression of protein aggregates in other neurodegenerative diseases. Additionally, 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile could be used to develop new therapies for these diseases by targeting and removing protein aggregates from the brain.
合成法
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is synthesized by the reaction between malononitrile and N,N-dimethylaniline in the presence of a catalyst. The reaction results in the formation of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile as a yellow crystalline solid.
科学的研究の応用
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for beta-amyloid plaques, which are associated with Alzheimer's disease. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been used as a marker to detect beta-amyloid plaques in the brain, which has helped researchers to better understand the pathogenesis of Alzheimer's disease.
特性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-[(Z)-3-(dimethylamino)-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H13N3/c1-17(2)14(9-8-12(10-15)11-16)13-6-4-3-5-7-13/h3-9H,1-2H3/b14-9- |
InChIキー |
PIRCYNWKBVKBKV-ZROIWOOFSA-N |
異性体SMILES |
CN(C)/C(=C\C=C(C#N)C#N)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
正規SMILES |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)
